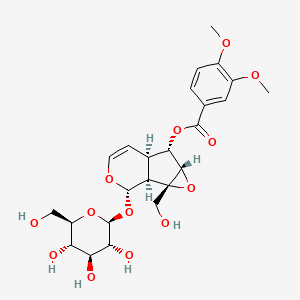

6-O-Veratroylcatalpol

Description

Properties

IUPAC Name |

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3,4-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O13/c1-31-12-4-3-10(7-13(12)32-2)21(30)35-19-11-5-6-33-22(15(11)24(9-26)20(19)37-24)36-23-18(29)17(28)16(27)14(8-25)34-23/h3-7,11,14-20,22-23,25-29H,8-9H2,1-2H3/t11-,14-,15-,16-,17+,18-,19+,20+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPLOCWOFCUFHBG-PIAIVMLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90972449 | |

| Record name | 2-(Hexopyranosyloxy)-1a-(hydroxymethyl)-1a,1b,2,5a,6,6a-hexahydrooxireno[4,5]cyclopenta[1,2-c]pyran-6-yl 3,4-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56973-43-4 | |

| Record name | 6-O-Veratryl catalposide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056973434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Hexopyranosyloxy)-1a-(hydroxymethyl)-1a,1b,2,5a,6,6a-hexahydrooxireno[4,5]cyclopenta[1,2-c]pyran-6-yl 3,4-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Natural Sources & Isolation of 6-O-Veratroylcatalpol

[1]

Executive Summary

6-O-Veratroylcatalpol (C₂₄H₃₀O₁₃) is a bioactive iridoid glycoside ester characterized by a catalpol backbone acylated with a veratroyl (3,4-dimethoxybenzoyl) moiety at the C-6 position.[1][2][3][4] Primarily utilized as a chemotaxonomic marker and a therapeutic lead for respiratory and inflammatory disorders, its isolation is strictly dependent on specific botanical lineages within the Plantaginaceae and Bignoniaceae families.

This guide provides a comprehensive technical analysis of its natural distribution, chemotaxonomic significance, and a validated protocol for its extraction and purification.

Part 1: Chemical Identity & Properties[4][5]

Before isolation, the physicochemical target must be clearly defined to select appropriate solvents and stationary phases.

| Property | Specification |

| IUPAC Name | [(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3,4-dimethoxybenzoate |

| Molecular Formula | C₂₄H₃₀O₁₃ |

| Molecular Weight | 526.5 g/mol |

| Core Skeleton | Iridoid Glycoside (Catalpol derivative) |

| Key Substituent | Veratroyl group (3,4-dimethoxybenzoyl) at C-6 |

| Solubility | Soluble in MeOH, EtOH, Water; Sparingly soluble in n-Hexane |

Part 2: Natural Sources & Distribution[4][5]

The accumulation of this compound is not random; it follows distinct evolutionary lineages. It is a major secondary metabolite in the genus Pseudolysimachion (often reclassified under Veronica) and appears sporadically in the tribe Tecomeae of the Bignoniaceae family.

Primary Botanical Sources[6]

The following table synthesizes confirmed natural matrices. Researchers seeking high yields should prioritize Pseudolysimachion species.

| Genus | Species | Family | Tissue | Yield Potential | Notes |

| Pseudolysimachion | P. rotundum var.[2][5][6] subintegrum | Plantaginaceae | Aerial Parts | High (~2.36%) | Primary industrial source for anti-asthma fractions. |

| Pseudolysimachion | P. spicatum (syn.[4] Veronica spicata) | Plantaginaceae | Herb | Moderate | Used in traditional expectorants.[4] |

| Veronica | V. incana (Silver Speedwell) | Plantaginaceae | Aerial Parts | Moderate | Co-occurs with veronicoside and catalposide.[7] |

| Veronica | V. longifolia | Plantaginaceae | Leaves | Low-Moderate | Chemotaxonomic marker for the section. |

| Veronica | V. cymbalaria | Plantaginaceae | Whole Plant | Low | Isolated alongside isovanilloylcatalpol.[4] |

| Veronicastrum | V. sibiricum | Plantaginaceae | Roots/Rhizomes | Moderate | Often cited in patents for respiratory inflammation. |

| Santisukia | S. pagetii | Bignoniaceae | Leaves/Twigs | Low | Rare source; co-occurs with kanchanikoside. |

Chemotaxonomic Visualization

The presence of this compound distinguishes specific sub-lineages. The diagram below illustrates the evolutionary distribution.

Figure 1: Chemotaxonomic distribution of this compound showing high-yield lineages in Plantaginaceae.

Part 3: Isolation & Purification Protocol

This protocol is synthesized from high-yield extraction methodologies used for Pseudolysimachion species. It relies on the polarity differential between the glycoside and lipophilic impurities.

Phase 1: Extraction & Partitioning

Objective: Isolate the polar iridoid fraction while removing chlorophyll and non-polar lipids.

-

Material Prep: Air-dry aerial parts of P. rotundum or V. incana in shade. Pulverize to a fine powder (40–60 mesh).

-

Primary Extraction:

-

Solvent: 95% Ethanol or Methanol.[8]

-

Condition: Reflux extraction (3 hours x 3 cycles).

-

Filtration: Filter supernatant and concentrate in vacuo at 40°C to obtain a crude extract.

-

-

Liquid-Liquid Partitioning (Critical Step):

-

Suspend crude extract in distilled water.

-

Wash 1: Partition with n-Hexane (1:1 v/v) to remove lipids/chlorophyll. Discard Hexane layer.

-

Wash 2: Partition aqueous layer with Chloroform (optional, removes less polar aglycones).

-

Target Extraction: Partition aqueous residue with n-Butanol (n-BuOH) saturated with water.

-

Result: this compound concentrates in the n-BuOH fraction .

-

Phase 2: Chromatographic Isolation

Objective: Separate this compound from structurally similar iridoids (e.g., catalposide, verproside).

-

Stationary Phase: Diaion HP-20 or Silica Gel (230–400 mesh).

-

Elution Gradient:

-

System: Chloroform : Methanol : Water.

-

Gradient: Start 10:1:0.1 → End 6:4:1.

-

Note: As polarity increases, iridoid glycosides elute.

-

-

Polishing (HPLC):

-

Column: C18 Reverse Phase (Semi-preparative).

-

Mobile Phase: Acetonitrile : Water (Gradient 15% → 40% ACN over 30 mins).

-

Detection: UV at 254 nm (veratroyl moiety absorption).

-

Workflow Visualization

Figure 2: Step-by-step isolation protocol from biomass to pure compound.

References

-

PubChem. (n.d.). This compound | C24H30O13 | CID 185862.[9] National Library of Medicine. Retrieved from [Link]

-

Taskova, R. M., et al. (2006). Systematic Significance of Seed Morphology in Veronica (Plantaginaceae): A Phylogenetic Perspective. Annals of Botany. Retrieved from [Link]

-

Lee, S. W., et al. (2016). Method of treating inflammation, allergy and asthma with a purified extract isolated from Pseudolysimachion rotundum var.[2][6] subintegrum. U.S. Patent No. 9,999,646. Google Patents. Retrieved from

-

Harput, U. S., et al. (2002). Iridoid Glucosides from Veronica pectinata var. glandulosa.[10] Turkish Journal of Chemistry.

-

Santisuk, T., et al. (2022). A New Iridoid Glycoside from Santisukia pagetii. ResearchGate. Retrieved from [Link]

-

Jensen, S. R., et al. (2005).[11] Chemotaxonomy of the genus Veronica. Biochemical Systematics and Ecology.

-

Kim, K. H., et al. (2025).[11] Evaluating the cytotoxic potential of phytochemicals isolated from Veronica incana against DU-145 prostate cancer cells. PubMed.[9] Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. KR20140087982A - íì±ì±ë¶ì ë¤ë í¨ì í ì°ê¼¬ë¦¬í ì ì ë¶í물, ì´ì ì ì¡°ë°©ë² ë° ì´ë¥¼ ì í¨ì±ë¶ì¼ë¡ í¬í¨íë ì¼ì¦, ìë 르기 ë° ì²ìì ìë°© ëë ì¹ë£ì© ì¡°ì±ë¬¼ - Google Patents [patents.google.com]

- 3. KR20160012498A - ì°ê¼¬ë¦¬í ì¶ì¶ë¬¼ë¡ë¶í° ë¶ë¦¬ë ì ê· íí©ë¬¼ ë° ì´ë¥¼ ì í¨ì±ë¶ì¼ë¡ í¬í¨íë ìë¬ì§, ì¼ì¦, ì²ì ëë ë§ì± íìì± íì§íì ìë°© ëë ì¹ë£ì© ì¡°ì±ë¬¼ - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Verproside | CAS:50932-20-2 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. ojs.excelingtech.co.uk [ojs.excelingtech.co.uk]

- 7. Evaluating the cytotoxic potential of phytochemicals isolated from Veronica incana against DU-145 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dokumen.pub [dokumen.pub]

- 9. This compound | C24H30O13 | CID 185862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Catalpol Imperative: From Traditional Roots to Next-Gen Iridoid Therapeutics

Topic: Discovery, History, and Chemical Evolution of Catalpol Derivatives Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Catalpol, an iridoid glycoside primarily isolated from Rehmannia glutinosa (Di Huang) and Catalpa species, represents a paradox in natural product drug discovery.[1] While it possesses profound neuroprotective, anti-inflammatory, and anti-diabetic properties, its clinical utility is historically hamstrung by poor pharmacokinetic (PK) profiles—specifically, high hydrophilicity, rapid renal clearance, and limited blood-brain barrier (BBB) permeability.[1]

This guide analyzes the scientific evolution of catalpol, moving from its isolation to the strategic design of semi-synthetic derivatives. We explore how modifying the iridoid skeleton—specifically at the C-6 and C-10 positions—transforms this traditional compound into a potent lead for neurodegenerative and oncological therapeutics.

Part 1: Historical Genesis & The "Hydrophilicity Trap"

The Discovery Timeline

The journey of catalpol began in traditional pharmacopeias but crystallized through modern phytochemical isolation. The compound derives its name from the Catalpa genus, where it was first identified, though it is most abundant in the roots of Rehmannia glutinosa.

Figure 1: Chronological evolution of catalpol from herbal extract to lead compound.[1]

The Structural Limitation

Catalpol (

-

The Problem: The molecule is highly polar (polyhydroxylated).[1] While this ensures water solubility, it severely limits passive diffusion across the BBB and cellular membranes.

-

Metabolic Fate: Oral bioavailability is roughly 60-66%, but the half-life (

) is short (< 2 hours) due to rapid renal elimination.[1]

Part 2: Structure-Activity Relationship (SAR) & Design Strategy[1]

To overcome PK limitations, medicinal chemists focus on lipophilic modifications. The SAR of catalpol is rigid regarding the epoxide ring (crucial for activity) but flexible at the hydroxyl groups.

The SAR Map

The following diagram illustrates the critical sites for chemical modification.

Figure 2: Structure-Activity Relationship (SAR) map of the catalpol scaffold.[1]

Key Derivative Classes

| Derivative Class | Modification Site | Pharmacological Gain | Key Example |

| Peracyl Derivatives | C-6, C-10, Glucose-OH | Drastically increased lipophilicity; enhanced BBB penetration.[1] | CP-6 (Catalpol Perpropionate) |

| Aromatic Esters | C-6 (Mono-esters) | High affinity for anti-inflammatory targets (NF-κB).[1] | 6-O-Benzoyl Catalpol |

| Cinnamyl Analogs | C-6 | Mimics natural "scropoliosides"; potent anti-inflammatory.[1] | Scropolioside B analogs |

| Heterocyclic Conjugates | C-10 | Targeted anticancer activity (Pancreatic/Colorectal).[1] | 10-O-Pyrazole Catalpol |

Part 3: Synthesis Architectures & Protocols[1]

Synthesis of catalpol derivatives is challenging due to the presence of multiple hydroxyl groups (4 on glucose, 2 on the aglycone).

Protocol: Microwave-Assisted Synthesis of Catalpol Perpropionate (CP-6)

Objective: To synthesize a highly lipophilic derivative (CP-6) capable of enhanced BBB penetration for neuroprotection.[1] This method utilizes microwave irradiation to reduce reaction time and improve yield compared to conventional reflux.

Reagents & Equipment:

-

Substrate: Catalpol (>98% purity).[1]

-

Reagent: Propionic anhydride.

-

Catalyst/Solvent: Anhydrous Pyridine.

-

Equipment: Microwave Synthesis Reactor (e.g., CEM Discover or similar).

Step-by-Step Methodology:

-

Preparation: Dissolve Catalpol (1.0 eq) in anhydrous pyridine (approx. 25 g/L concentration).

-

Reagent Addition: Add Propionic Anhydride (18.0 eq) dropwise to the solution under stirring at 0°C to prevent exotherm-induced degradation of the epoxide ring.

-

Reaction: Transfer the vessel to the Microwave Reactor.

-

Work-up:

-

Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Validation Criteria:

-

TLC: Disappearance of polar catalpol spot (

) and appearance of non-polar product ( -

NMR: Shift of proton signals at esterification sites (deshielding of H-6 and H-10).

Part 4: Pharmacological Frontiers[1]

Neuroprotection Mechanisms

Derivatives like CP-6 and 6-O-cinnamoyl catalpol exhibit superior neuroprotection against ischemic stroke and Alzheimer's models. They act by upregulating the BDNF/TrkB pathway and inhibiting TLR4/NF-κB neuroinflammation.

Figure 3: Dual-mechanism signaling pathway of catalpol derivatives in neuroprotection.[1]

Comparative Potency Data

The following table summarizes the enhanced potency of derivatives compared to the parent compound.

| Compound | Model | Outcome Metric | Improvement vs. Catalpol |

| Catalpol | MCAO (Stroke) | Infarct Volume | Baseline Effect |

| CP-6 | MCAO (Stroke) | Infarct Volume | ~1.5x reduction in volume; improved neurological score.[1] |

| 6-O-Benzoyl | LPS-induced Inflammation | NO Production ( | 3-fold lower |

| Scropolioside B | NF-κB Reporter Assay | Luciferase Activity | Significantly higher inhibition at equimolar doses. |

Part 5: Future Outlook

The trajectory of catalpol research is shifting from simple isolation to precision medicinal chemistry.

-

Prodrug Design: Developing derivatives that cleave into active catalpol specifically within the brain or tumor microenvironment.

-

Nano-formulations: Combining native catalpol with liposomes or PLGA nanoparticles to bypass synthesis challenges while solving the bioavailability issue.

-

Oncology: Exploiting the C-10 position for conjugation with cytotoxic pharmacophores (e.g., 5-FU hybrids) to treat pancreatic cancer.[1]

References

-

Bioactivities of Natural Catalpol Derivatives. Current Medicinal Chemistry, 2019.[2] Link

-

Catalpol: A Potential Therapeutic for Neurodegenerative Diseases. Frontiers in Pharmacology, 2020. Link

-

Microwave-assisted synthesis of catalpol perpropionylated derivative and its neuroprotective effect. Journal of Light Industry, 2018. Link

-

Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives. Molecules, 2015. Link

-

Design, synthesis and anticancer activities of novel pyrazole modified catalpol derivatives. Royal Society Open Science, 2023. Link[1]

-

Pharmacokinetics of catalpol and its derivatives. Journal of Ethnopharmacology, 2015. Link

Sources

Methodological & Application

using THP-1 cells to study 6-O-Veratroylcatalpol activity

Application Note: Mechanistic Profiling of 6-O-Veratroylcatalpol Anti-Inflammatory Activity in THP-1 Derived Macrophages

Abstract & Introduction

This compound (6-O-VC) is a bioactive iridoid glucoside derivative, primarily isolated from Pseudolysimachion rotundum var.[1] subintegrum and species of the Catalpa genus. Structurally derived from catalpol via esterification with veratric acid, 6-O-VC exhibits enhanced lipophilicity and bioavailability compared to its parent compound. Emerging pharmacological data indicates that 6-O-VC possesses potent anti-inflammatory and neuroprotective properties, specifically by modulating the Protein Kinase C (PKC), MAPK, and NF-

This Application Note provides a rigorous, standardized protocol for evaluating the anti-inflammatory efficacy of 6-O-VC using the THP-1 human monocytic cell line. Unlike primary PBMCs, THP-1 cells offer a homogeneous genetic background, but they require precise differentiation protocols to mimic the macrophage phenotype relevant to tissue inflammation.

Key Mechanistic Targets:

-

Primary: Inhibition of PKC phosphorylation.

-

Downstream: Suppression of ERK1/2 and NF-

B (p65) activation. -

Outcome: Reduction of pro-inflammatory cytokines (TNF-

, IL-1

Experimental Rationale & Model Design

Why THP-1 Cells?

While 6-O-VC activity can be screened in murine models (e.g., RAW 264.7), THP-1 cells are the human gold standard for translational relevance. However, THP-1 monocytes in suspension do not naturally express high levels of CD14 or TLR4. To study 6-O-VC efficacy against LPS-induced inflammation, PMA (Phorbol 12-myristate 13-acetate) differentiation is mandatory to transform these monocytes into adherent, macrophage-like cells.

The "Resting" Phase Criticality

A common failure point in THP-1 assays is stimulating cells immediately after PMA treatment. PMA itself is a potent activator of PKC and NF-

-

Expert Insight: You must include a 24–48 hour "resting phase" in PMA-free media. This allows the background activation to subside, ensuring that the cytokine release measured is triggered by the LPS challenge, not the differentiation agent.

Visualizing the Mechanism of Action

The following diagram illustrates the signaling cascade targeted by 6-O-VC. Note that 6-O-VC acts upstream, inhibiting PKC, which prevents the bifurcation of the inflammatory signal into the MAPK and NF-

Figure 1: Proposed Mechanism of Action. 6-O-VC inhibits PKC activity, blocking downstream phosphorylation of ERK and nuclear translocation of NF-

Detailed Experimental Protocols

Materials Preparation

-

This compound Stock: Dissolve in sterile DMSO to 100 mM. Store at -20°C.

-

Note: Final DMSO concentration in culture must be

0.1% to avoid vehicle toxicity.

-

-

Differentiation Media: RPMI-1640 + 10% FBS + 50 ng/mL PMA.

-

Stimulation Media: RPMI-1640 + 10% FBS + 1

g/mL LPS (Lipopolysaccharide, E. coli O111:B4).

Workflow Timeline

Figure 2: Experimental Timeline. The resting phase (Step 3) is critical for experimental validity.

Protocol Steps

Step 1: Cell Seeding & Differentiation [2][3]

-

Seed THP-1 cells at

cells/well in 6-well plates (for Western Blot) or -

Add PMA to a final concentration of 50–100 ng/mL .

-

Incubate for 48 hours . Cells should become adherent and display macrophage morphology (flattened, amoeboid).

Step 2: The Resting Phase (Critical)

-

Aspirate the PMA-containing media.

-

Wash cells gently

with warm PBS to remove all traces of PMA. -

Add fresh, PMA-free complete RPMI-1640.

-

Incubate for 24 hours . This resets the basal signaling levels.

Step 3: Drug Pre-treatment

-

Prepare working solutions of 6-O-VC in media (Range: 1, 10, 50, 100

M ). -

Aspirate media from cells and add the drug-containing media.

-

Incubate for 1–2 hours before adding LPS. This "priming" allows the drug to interact with intracellular targets (PKC) before the inflammatory cascade begins.

Step 4: LPS Stimulation

-

Add LPS directly to the wells (without removing drug media) to a final concentration of 1

g/mL . -

Incubation Times:

-

30–60 mins: For phosphorylation analysis (Western Blot: p-ERK, p-p65).

-

24 hours: For cytokine secretion analysis (ELISA: TNF-

, IL-1

-

Data Analysis & Expected Results

Cytotoxicity Control (MTT/CCK-8)

Before assuming anti-inflammatory activity, you must prove the drug isn't simply killing the cells.

-

Acceptance Criteria: Cell viability > 90% at the highest tested concentration (100

M). -

Note: If viability drops below 80%, the reduction in cytokines is likely due to cell death, not pathway inhibition.

Quantitative Readouts

| Assay Type | Target Biomarker | Expected Trend with 6-O-VC | Biological Significance |

| ELISA | TNF- | Dose-dependent Decrease | Reduced systemic inflammation potential. |

| ELISA | IL-1 | Dose-dependent Decrease | Inhibition of the NLRP3 inflammasome or NF- |

| Western Blot | p-PKC (Phospho-PKC) | Decrease | Direct target engagement (upstream). |

| Western Blot | p-ERK1/2 | Decrease | Blockade of MAPK pathway. |

| Western Blot | Nuclear p65 (NF- | Decrease | Prevention of transcription factor translocation. |

Troubleshooting Guide

-

High Background Cytokines in Control: The resting phase was too short or PMA wasn't washed off thoroughly. Extend rest to 48h.

-

No Response to LPS: THP-1 passage number is too high (>20). Use cells between passage 5–15.

-

Precipitation: 6-O-VC is lipophilic. Ensure DMSO stock is fully dissolved and vortexed before adding to media.

References

-

Song, H. Y., et al. (2015).

B in human monocytic cells."[1][4] Biochimie, 119, 52-59. [Link][1] -

THP-1 Differentiation Protocol: Daigneault, M., et al. (2010). "The Identification of Markers of Macrophage Differentiation in PMA-Stimulated THP-1 Cells and Monocyte-Derived Macrophages." PLOS ONE, 5(1), e8668. [Link]

-

Iridoid Glycoside Activity: Zhang, R. X., et al. (2013). "Catalpol suppresses advanced glycation end-products-induced inflammatory responses through inhibition of reactive oxygen species in human monocytic THP-1 cells." Fitoterapia, 86, 19-28. [Link]

-

General THP-1 Handling: Starr, T., et al. (2018). "Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFN

+LPS), M(IL-4) and M(IL-10) phenotypes." Journal of Immunological Methods, 478, 112721. [Link][5]

Sources

- 1. 6-O-Veratroyl catalpol suppresses pro-inflammatory cytokines via regulation of extracellular signal-regulated kinase and nuclear factor-κB in human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How to Induce THP-1 Cells to Differentiate into Macrophages [absin.net]

- 3. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-O-veratroyl catalpol | Semantic Scholar [semanticscholar.org]

- 5. Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Robust HPLC-UV Method for the Quantification of 6-O-Veratroylcatalpol

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-O-Veratroylcatalpol, a significant iridoid glycoside found in various medicinal plants. The developed reversed-phase HPLC method is designed for accuracy, precision, and robustness, making it suitable for quality control, phytochemical analysis, and drug development applications. This document provides a comprehensive guide, from understanding the analyte's physicochemical properties to detailed protocols for sample preparation, chromatographic separation, and method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction: The Significance of this compound Analysis

This compound is an iridoid glycoside, a class of secondary metabolites known for their diverse biological activities. It is structurally characterized by a catalpol core, which is an epoxidized iridoid, glycosidically linked to a glucose molecule and esterified with a veratroyl group (3,4-dimethoxybenzoyl). This compound has been identified in several plant species, including those from the Veronicastrum and Catalpa genera.[1] The pharmacological interest in iridoid glycosides necessitates reliable and accurate analytical methods for their quantification in raw materials and finished products to ensure quality and consistency.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of phytochemicals in complex matrices.[2][3] The development of a robust HPLC method for this compound is crucial for researchers and professionals in natural product chemistry and drug development.

Analyte Properties and Method Development Rationale

A successful HPLC method is built upon a thorough understanding of the analyte's chemical properties.

2.1. Chemical Structure and Physicochemical Properties

-

Molecular Formula: C₂₄H₃₀O₁₃[1]

-

Molecular Weight: 526.5 g/mol [1]

-

Structure: The molecule consists of a polar catalpol glycoside core and a more nonpolar veratroyl moiety. This amphiphilic nature makes it well-suited for reversed-phase chromatography.

-

Polarity: this compound is a moderately polar compound due to the presence of multiple hydroxyl groups on the glucose and catalpol units, balanced by the aromatic veratroyl group.

2.2. UV-Vis Absorption Characteristics

The veratroyl group in this compound contains a conjugated π-electron system, which is an excellent chromophore for UV-Vis detection.[4][5] The dimethoxybenzene structure is expected to have a strong absorbance in the UV region. While the exact λmax for this compound may require experimental determination, related phenolic compounds and aromatic esters typically absorb strongly in the range of 230-280 nm.[6] Therefore, a detection wavelength within this range is a logical starting point. The use of a Photo Diode Array (PDA) detector is highly recommended to determine the optimal detection wavelength and to assess peak purity.

2.3. Rationale for Chromatographic Choices

-

Chromatographic Mode: Reversed-Phase HPLC is the preferred mode for separating moderately polar compounds like iridoid glycosides.[7] In this mode, a nonpolar stationary phase is used with a polar mobile phase.

-

Stationary Phase (Column): A C18 (octadecylsilane) column is the most common choice for reversed-phase chromatography, offering excellent retention and selectivity for a wide range of analytes. A standard dimension of 4.6 mm x 250 mm with 5 µm particle size provides a good balance of efficiency and backpressure.[8]

-

Mobile Phase: A gradient elution is often necessary for analyzing plant extracts, which contain compounds with a wide range of polarities.[3]

-

Aqueous Component (A): Deionized water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid). The acid helps to suppress the ionization of any free silanol groups on the stationary phase and acidic functional groups on the analyte, leading to sharper, more symmetrical peaks.

-

Organic Component (B): Acetonitrile or methanol. Acetonitrile is often preferred due to its lower viscosity and better UV transparency at lower wavelengths.

-

-

Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. Maintaining a constant column temperature (e.g., 25-30°C) is crucial for reproducible retention times.

Experimental Protocols

3.1. Protocol 1: Preparation of Standard Solutions

This protocol describes the preparation of a stock solution and a set of calibration standards for this compound.

-

Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

-

Add approximately 7 mL of HPLC-grade methanol and sonicate for 5 minutes to dissolve.

-

Allow the solution to return to room temperature.

-

Make up to the mark with methanol and mix thoroughly. This is the stock solution.

-

-

Working Standard Solutions (e.g., 10-200 µg/mL):

-

Prepare a series of dilutions from the stock solution using methanol as the diluent. For example, to prepare a 100 µg/mL solution, pipette 1 mL of the stock solution into a 10 mL volumetric flask and make up to the mark with methanol.

-

Prepare at least five different concentrations to generate a calibration curve.

-

Filter each standard solution through a 0.45 µm syringe filter before injection.[8]

-

3.2. Protocol 2: Sample Preparation from Plant Material

This protocol outlines a general procedure for the extraction of this compound from a dried, powdered plant matrix using ultrasound-assisted extraction (UAE).

-

Sample Comminution:

-

Grind the dried plant material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.[9]

-

-

Extraction:

-

Sample Processing:

-

Allow the mixture to cool to room temperature.

-

Filter the extract through Whatman No. 1 filter paper.

-

Transfer the filtrate to a 25 mL volumetric flask and make up to the mark with the extraction solvent.

-

Prior to HPLC injection, filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Visualizations

Caption: Workflow for HPLC method development and validation.

Caption: Workflow for sample preparation from plant material.

HPLC Operating Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

| Parameter | Condition |

| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD) |

| Column | C18 Reversed-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-40% B; 25-30 min: 40-70% B; 30-35 min: 70% B (Wash); 35.1-40 min: 10% B (Equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | Diode Array Detector (DAD), Wavelength: 240 nm |

| Run Time | 40 minutes |

Method Validation Protocol Overview

To ensure the developed method is suitable for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[10][11][12] The validation process provides documented evidence that the procedure is reliable.

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by comparing the chromatograms of a blank, a placebo (if applicable), the standard, and the sample. Peak purity analysis using a DAD is also essential.

-

Linearity and Range: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentrations are analyzed, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[13][14]

-

Accuracy: The closeness of the test results to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the expected concentration). Recovery should typically be within 98-102%.

-

Precision:

-

Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval. It is assessed by performing at least six replicate injections of the same sample, with a Relative Standard Deviation (RSD) of ≤ 2%.

-

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, different equipment). The RSD should also be within acceptable limits (typically ≤ 2%).

-

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate, slight variations in mobile phase composition). This provides an indication of its reliability during normal usage.[12]

Conclusion

The HPLC method detailed in this application note provides a reliable and robust protocol for the quantitative analysis of this compound. The use of a standard C18 column with a gradient elution of acidified water and acetonitrile, coupled with UV detection, offers excellent chromatographic performance. The provided protocols for sample preparation and analysis, along with the framework for method validation based on ICH guidelines, ensure that this method can be confidently implemented in quality control and research laboratories. This application note serves as a comprehensive guide for scientists and professionals engaged in the analysis of iridoid glycosides and other natural products.

References

-

Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link][10]

-

Scribd. (n.d.). FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link][11]

-

Royal Society of Chemistry. (2010). Development of a validated HPLC-PAD-APCI/MS method for the identification and determination of iridoid glycosides in Lamiophlomis rotata. Retrieved from [Link]

-

CASSS. (2023, January 25). FDA/CDER Perspectives on analytical procedure development and validation. Retrieved from [Link]

-

Taylor & Francis Online. (2013, March 1). Isolation and Determination of Iridoid Glycosides from the Seeds of Osmanthus fragrans by HPLC. Retrieved from [Link][2]

-

Taylor & Francis Online. (2007, February 6). Validation of A Fast‐HPLC Method for the Separation of Iridoid Glycosides to Distinguish Between the Harpagophytum Species. Retrieved from [Link][3]

-

PubMed. (2013, April 1). Analysis of iridoid glucosides from Paederia scandens using HPLC-ESI-MS/MS. Retrieved from [Link][7]

-

ResearchGate. (n.d.). HPLC chromatographic profiles of iridoid glycosides: (a) standard.... Retrieved from [Link]

-

ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link][1]

-

Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

-

AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

-

SlideShare. (n.d.). Ich guidelines for validation final. Retrieved from [Link]

-

International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link][12]

-

Journal of Applied Pharmaceutical Sciences and Research. (2025, April 15). Quality by Design-Driven HPLC Method Development for Quantification of Resveratrol in Bulk and Pharmaceutical Dosage Form and it. Retrieved from [Link]

-

European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

-

YouTube. (2020, September 25). CLIPT Episode 4: Preparation of solid samples for analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Catalpol. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, July 31). Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. Retrieved from [Link][6]

-

National Center for Biotechnology Information. (n.d.). Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Veratrole. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Resveratrol. PubChem Compound Database. Retrieved from [Link]

-

Innovations in Pharmaceuticals and Pharmacotherapy. (2020, June 15). Development and validation of a novel isocratic RP-HPLC method for simultaneous determination of 6-gingerol and thymol in herbal. Retrieved from [Link][13]

-

Zenodo. (n.d.). Development and Validation of a HPLC Method for 6-Gingerol and 6-Shogaol in Joint Pain Relief Gel Containing Ginger (Zingiber of. Retrieved from [Link][14]

-

International Journal of Pharmacy and Pharmaceutical Research. (2015, April 15). Uv-Vis Spectroscopy in Analysis of Phytochemicals. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link][4]

-

Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link][5]

-

ResearchGate. (n.d.). Determination of catalpol in dried rehmannia root and Taohong Siwu Decoction with high performance liquid chromatography. Retrieved from [Link]

-

ResearchGate. (2002, May 29). Supramol - a program for structure analysis of intercalates using molecular simulations: the structure of VOPO 4 ·C 6 H 4 O 2. Retrieved from [Link]

-

PubMed. (2018, October 11). Synthesis, Evaluation, and Structure-Activity Relationship Study of Lanosterol Derivatives To Reverse Mutant-Crystallin-Induced Protein Aggregation. Retrieved from [Link]

Sources

- 1. This compound | C24H30O13 | CID 185862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. utsc.utoronto.ca [utsc.utoronto.ca]

- 5. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of iridoid glucosides from Paederia scandens using HPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 11. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]

- 12. database.ich.org [database.ich.org]

- 13. innpharmacotherapy.com [innpharmacotherapy.com]

- 14. zenodo.org [zenodo.org]

Application Note: Experimental Protocol for NF-κB Inhibition Assay with 6-O-Veratroylcatalpol

Abstract & Mechanistic Rationale

6-O-Veratroylcatalpol (6-O-VC) is a bioactive iridoid glucoside derivative, primarily isolated from Pseudolysimachion rotundum var.[1] subintegrum and Catalpa species. Unlike its parent compound catalpol, the addition of the veratroyl moiety at the C-6 position significantly enhances its lipophilicity and biological potency.

Mechanism of Action (MOA): While many NF-κB inhibitors act directly on the IKK complex, 6-O-VC exhibits a unique upstream modulation. It suppresses the activity of Protein Kinase C (PKC), which subsequently downregulates the Extracellular Signal-Regulated Kinase (ERK) pathway.[1] This blockade prevents the downstream phosphorylation and degradation of IκBα, thereby sequestering the p65/p50 NF-κB complex in the cytoplasm and preventing its nuclear translocation.

Pathway Visualization

The following diagram illustrates the specific intervention points of 6-O-VC within the inflammatory cascade.

Figure 1: 6-O-VC exerts anti-inflammatory effects by inhibiting PKC and ERK phosphorylation, effectively blocking the canonical NF-κB activation pathway.[1]

Experimental Pre-requisites

Material Preparation[2][3]

-

Compound: this compound (Purity ≥ 98% by HPLC).

-

Vehicle: Dimethyl sulfoxide (DMSO).

-

Solubility Note: Iridoid glucosides are generally soluble in DMSO. Prepare a 100 mM stock solution . Aliquot into small volumes (e.g., 20 µL) and store at -20°C to avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute in serum-free media immediately before use. Final DMSO concentration must remain < 0.1% to avoid vehicle toxicity.

-

Cell Model Selection

-

Primary Model: RAW 264.7 (Murine Macrophages).[2][3]

-

Rationale: High sensitivity to LPS; robust NF-κB translocation response; standard for inflammation screening.

-

-

Secondary Model: THP-1 (Human Monocytes).[1]

-

Rationale: Human relevance; requires differentiation with PMA (100 nM) for 24h prior to experiment.

-

Protocol 1: Cytotoxicity Screening (Mandatory Validation)

Objective: To distinguish true anti-inflammatory activity from non-specific cell death.

-

Seeding: Plate RAW 264.7 cells at

cells/well in a 96-well plate. Incubate overnight. -

Treatment: Treat cells with 6-O-VC at increasing concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24 hours.

-

Readout: Add MTT (0.5 mg/mL) or CCK-8 reagent. Incubate for 2-4 hours.

-

Analysis: Measure absorbance (570 nm for MTT; 450 nm for CCK-8).

-

Criterion: Only proceed with concentrations that maintain >90% cell viability .

-

Expected Result: 6-O-VC is typically non-cytotoxic up to 50-100 µM.

-

Protocol 2: NF-κB Nuclear Translocation Assay (Immunofluorescence)

Objective: Visual confirmation of 6-O-VC preventing p65 entry into the nucleus.

Experimental Workflow

Figure 2: Experimental timeline for translocation assay. Pre-treatment is critical for efficacy.

Detailed Steps

-

Seeding: Seed

cells/well on sterile glass coverslips in a 6-well plate. -

Starvation: Replace media with low-serum (0.5% FBS) media for 4 hours to reduce basal NF-κB activity.

-

Pre-treatment: Add 6-O-VC (e.g., 5, 10, 25 µM) or Vehicle (DMSO) for 1 hour .

-

Positive Control:[4] Bay 11-7082 (10 µM) or Dexamethasone (1 µM).

-

-

Stimulation: Add LPS (1 µg/mL) directly to the media. Incubate for 30 minutes .

-

Note: 30 mins is the peak translocation time for p65 in RAW 264.7 cells.

-

-

Fixation: Wash with PBS (ice-cold)

2. Fix with 4% Paraformaldehyde (PFA) for 15 mins. -

Permeabilization: 0.2% Triton X-100 in PBS for 10 mins.

-

Blocking: 5% BSA in PBS for 1 hour.

-

Primary Antibody: Anti-NF-κB p65 (Rabbit mAb, 1:400) overnight at 4°C.

-

Secondary Antibody: Alexa Fluor 488 (Goat anti-Rabbit, 1:1000) for 1 hour in dark.

-

Counterstain: DAPI (1 µg/mL) for 5 mins to visualize nuclei.

-

Imaging: Confocal microscopy.

-

Analysis: Calculate the ratio of Nuclear mean fluorescence intensity (MFI) to Cytoplasmic MFI.

-

Protocol 3: Western Blotting (Mechanistic Confirmation)

Objective: Quantify the inhibition of phosphorylation events (p-ERK, p-IκBα, p-p65).

Lysis and Harvesting

-

Scale: 60mm dishes (

cells). -

Treatment: Pre-treat with 6-O-VC (1h)

LPS (1 µg/mL) for 15, 30, or 60 minutes .-

Tip: p-IκBα degradation peaks at 15-30 mins; p-p65 phosphorylation peaks at 30-60 mins.

-

-

Lysis Buffer: RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Critical: Na3VO4, NaF) and Protease Inhibitors.

-

Collection: Scrape cells on ice, sonicate (3

5s pulses), centrifuge at 14,000xg for 15 min at 4°C.

Target Proteins & Expected Outcomes

| Target Protein | Molecular Weight | Expected Change (LPS Only) | Expected Change (LPS + 6-O-VC) |

| p-IκBα | ~40 kDa | High Increase (Phosphorylation) | Decreased (Blockade of IKK) |

| Total IκBα | ~39 kDa | Decrease (Degradation) | Restored/Stable |

| p-p65 (Ser536) | ~65 kDa | High Increase | Decreased |

| p-ERK1/2 | ~42/44 kDa | High Increase | Decreased (Upstream target) |

| β-Actin/GAPDH | ~42/36 kDa | No Change (Loading Control) | No Change |

Data Analysis & Statistical Validation

Calculation of Inhibition

For quantitative assays (e.g., NO production via Griess Assay or ELISA for cytokines), calculate the percentage of inhibition using the following formula:

- : Absorbance of cells + LPS + 6-O-VC

- : Absorbance of cells + LPS (Maximum response)

- : Absorbance of untreated cells (Background)

Statistical Methods

-

Perform all experiments in biological triplicate (

). -

Use One-way ANOVA followed by Dunnett’s post-hoc test to compare treatment groups against the LPS-only control.

-

Significance threshold:

.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| High Background in Western Blot | Inadequate washing or high antibody concentration. | Increase TBST washes; dilute primary antibody further (1:1000 |

| No Translocation in LPS Control | LPS degradation or cell passage number too high. | Use fresh LPS aliquots; Use RAW 264.7 cells < Passage 15 (phenotype drifts after P20). |

| Cytotoxicity in Treated Cells | DMSO concentration > 0.1%. | Ensure final DMSO is |

| Inconsistent Phospho-bands | Phosphatase activity during lysis. | Keep lysates on ice strictly; add fresh phosphatase inhibitors immediately before use. |

References

-

Le, M., et al. (2015). 6-O-Veratroyl catalpol suppresses pro-inflammatory cytokines via regulation of extracellular signal-regulated kinase and nuclear factor-κB in human monocytic cells.[1] Biochimie, 119, 52-59.

-

Kim, K.H., et al. (2003). Iridoid glucosides from Pseudolysimachion rotundum var. subintegrum suppress the production of nitric oxide and prostaglandin E2 in LPS-stimulated RAW 264.7 macrophages. Journal of Ethnopharmacology, 88(2-3), 287-291.[4]

-

Yang, J.H., et al. (2013). Resveratrol inhibits NF-κB signaling through suppression of p65 and IκB kinase activities. International Immunopharmacology, 17(3), 566-572. (Cited for comparative protocol methodology).[5]

-

Oeckinghaus, A., & Ghosh, S. (2009). The NF-kappaB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034.

Sources

- 1. 6-O-Veratroyl catalpol suppresses pro-inflammatory cytokines via regulation of extracellular signal-regulated kinase and nuclear factor-κB in human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 6-O-trans-feruloyl Catalpol, a Natural Antioxidant from the Stem Bark of Catalpa ovata, Accelerates Liver Regeneration In Vivo via Activation of Hepatocyte Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dirjournal.org [dirjournal.org]

Application Note & Protocols: A Guide to Assessing ERK1/2 Phosphorylation in Response to 6-O-Veratroylcatalpol

Introduction: Targeting a Key Cellular Signaling Hub

The Extracellular signal-Regulated Kinase (ERK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a cornerstone of cellular signal transduction.[1][2] This highly conserved cascade communicates signals from cell surface receptors to the nucleus, regulating fundamental processes such as cell proliferation, differentiation, survival, and apoptosis.[3][4] Given its central role, the dysregulation of the ERK/MAPK pathway is a hallmark of numerous pathologies, particularly cancer, making it a prime target for therapeutic intervention.[5][6]

Catalpol, an iridoid glycoside derived from Rehmanniae Radix, has demonstrated significant neuroprotective, anti-inflammatory, and anti-oxidative properties in numerous studies.[7][8][9] 6-O-Veratroylcatalpol is a derivative of catalpol, and while its specific mechanism of action is an active area of investigation, related compounds have been shown to modulate MAPK signaling pathways.[10] This has led to the compelling hypothesis that this compound may exert its biological effects by modulating the ERK signaling cascade.

The phosphorylation of ERK1 and ERK2 (at Thr202/Tyr204 and Thr185/Tyr187, respectively) is the pivotal activation event in this pathway.[11] Therefore, quantifying the levels of phosphorylated ERK (p-ERK) is a direct and robust method for assessing the cellular impact of compounds like this compound. This document provides a comprehensive guide with detailed protocols for measuring changes in ERK phosphorylation using three standard laboratory techniques: Western Blotting, ELISA, and Flow Cytometry.

The ERK/MAPK Signaling Cascade

The activation of ERK is a multi-step process initiated by extracellular stimuli like growth factors or cytokines.[6] As illustrated below, the binding of a ligand to its receptor tyrosine kinase (RTK) triggers a series of phosphorylation events that culminate in the activation of ERK.[3] Activated ERK then translocates to the nucleus to phosphorylate transcription factors, altering gene expression and driving cellular responses.[4]

Figure 1: The canonical ERK/MAPK signaling pathway.

Experimental Design: The Blueprint for Reliable Data

A well-designed experiment is crucial for generating reproducible and meaningful results. Before beginning any protocol, carefully consider the following variables.

-

Cell Line Selection: Choose a cell line relevant to the hypothesized effect of this compound. For neuroprotection studies, neuronal cell lines (e.g., SH-SY5Y, PC12) are appropriate. For anti-inflammatory assays, immune cells (e.g., RAW 264.7 macrophages, Jurkat cells) are suitable.

-

Dose-Response Analysis: To determine the potency of this compound, test a range of concentrations. A typical approach is a logarithmic-scale dilution series (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM). This helps to determine the EC50 or IC50 of the compound.

-

Time-Course Analysis: ERK phosphorylation is often a transient event. To capture the peak response and understand the duration of the effect, perform a time-course experiment (e.g., 5, 15, 30, 60, 120 minutes) at an effective concentration.

-

Controls are Non-Negotiable:

-

Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is your baseline.[12]

-

Negative Control: Untreated cells to show the basal level of p-ERK.

-

Positive Control: Treat cells with a known ERK activator (e.g., Phorbol 12-myristate 13-acetate (PMA)[13], Epidermal Growth Factor (EGF)) to validate that the signaling pathway is responsive in your cell system.

-

Method 1: Western Blotting for p-ERK Analysis

Western blotting is the gold-standard technique for protein analysis, providing semi-quantitative data on protein expression and post-translational modifications.

Causality Behind the Method: This technique physically separates proteins by size, transfers them to a solid membrane, and uses highly specific antibodies to identify the target protein (p-ERK) and a loading control (Total ERK or a housekeeping protein like β-actin). Normalizing the p-ERK signal to the Total ERK signal is critical, as it corrects for any variations in protein loading between lanes, ensuring that observed changes are due to phosphorylation events and not differences in the total amount of protein.[11][12]

Figure 2: Standard workflow for Western blot analysis of p-ERK.

Materials and Reagents

-

Cell Lysis: RIPA buffer with protease and phosphatase inhibitor cocktails.[14]

-

Quantification: BCA Protein Assay Kit.

-

SDS-PAGE: Acrylamide gels (e.g., 4-12% Bis-Tris), SDS-PAGE running buffer.

-

Transfer: PVDF membrane, transfer buffer.

-

Blocking: 5% Bovine Serum Albumin (BSA) in TBST. Note: BSA is preferred over non-fat milk for phospho-antibodies to reduce background.[14]

-

Antibodies:

-

Washing: Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Detection: Enhanced chemiluminescence (ECL) substrate.

Step-by-Step Protocol

-

Cell Seeding and Treatment: a. Seed cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.[12] b. Starve cells in serum-free media for 4-6 hours or overnight to reduce basal p-ERK levels. c. Treat cells with this compound, vehicle, and controls for the desired times and concentrations.

-

Protein Extraction: a. Place the plate on ice and aspirate the media. b. Wash cells once with ice-cold PBS.[14] c. Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well and scrape the cells. d. Transfer lysate to a microcentrifuge tube and incubate on ice for 30 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new, clean tube.[12]

-

Protein Quantification and Sample Preparation: a. Determine the protein concentration of each sample using a BCA assay. b. Normalize all samples to the same concentration (e.g., 1 µg/µL) with lysis buffer. c. Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.[11]

-

SDS-PAGE and Protein Transfer: a. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. b. Run the gel at 120 V until the dye front reaches the bottom.[11] c. Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[12]

-

Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11] b. Incubate the membrane with anti-phospho-ERK1/2 antibody (typically 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[15] c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with HRP-conjugated anti-rabbit secondary antibody (typically 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.[11] e. Wash the membrane three times for 10 minutes each with TBST.

-

Detection and Re-probing: a. Incubate the membrane with ECL substrate for 1-5 minutes. b. Capture the chemiluminescent signal using a digital imaging system. c. To normalize, strip the membrane using a mild stripping buffer, block again, and re-probe with the anti-Total ERK1/2 antibody, followed by the appropriate secondary antibody and detection.[16]

Method 2: ELISA for High-Throughput Screening

An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based technique ideal for quantifying p-ERK levels from a large number of samples.

Causality Behind the Method: A sandwich ELISA uses two antibodies that bind to different epitopes on the target protein.[17] A capture antibody (e.g., anti-Total ERK) is coated onto the microplate well. The cell lysate is added, and the ERK protein is captured. A second, enzyme-conjugated detection antibody (anti-p-ERK) is then added, which binds only to the phosphorylated form of the captured protein. The addition of a substrate results in a colorimetric or fluorescent signal that is directly proportional to the amount of p-ERK in the sample.[18][19] This method is highly sensitive and quantitative.

Step-by-Step Protocol (General)

Note: Always follow the specific instructions provided with your commercial ELISA kit.[20][21]

-

Prepare Reagents and Samples: Prepare cell lysates as described in the Western Blot protocol (Section 4.2, Step 2). Dilute lysates, standards, and controls as per the kit manual.

-

Bind Target Protein: Add 100 µL of each standard and sample to the appropriate wells of the antibody-coated microplate. Incubate for 2.5 hours at room temperature.[18]

-

Wash: Aspirate the liquid and wash the wells several times with the provided wash buffer.

-

Add Detection Antibody: Add 100 µL of the prepared detection antibody (e.g., biotinylated anti-p-ERK) to each well. Incubate for 1 hour at room temperature.[18]

-

Wash: Repeat the wash step.

-

Add Enzyme Conjugate: Add 100 µL of HRP-conjugated streptavidin solution. Incubate for 1 hour.[18]

-

Wash: Repeat the wash step.

-

Develop Signal: Add 100 µL of TMB substrate. Incubate in the dark for 30 minutes. A blue color will develop.[18]

-

Stop Reaction: Add 50 µL of Stop Solution. The color will turn yellow.

-

Read Plate: Immediately measure the absorbance at 450 nm using a microplate reader.[18]

-

Analysis: Generate a standard curve from the standards and use it to calculate the concentration of p-ERK in your samples.

Method 3: Phospho-Flow Cytometry for Single-Cell Insights

Phospho-flow cytometry allows for the quantification of p-ERK levels within individual cells in a population.

Causality Behind the Method: This technique is invaluable for analyzing heterogeneous populations (like primary blood cells) or for correlating p-ERK levels with other cellular markers (e.g., cell surface proteins).[22] Cells are first treated, then fixed to preserve the phosphorylation state and permeabilized to allow antibodies to enter the cell. A fluorescently-labeled antibody specific to p-ERK is used for staining. The fluorescence intensity of individual cells is then measured by a flow cytometer, providing a distribution of signaling states across the entire population.[23]

Step-by-Step Protocol

-

Cell Stimulation: Treat cells in suspension or culture plates as described previously.

-

Fixation: a. Immediately after treatment, add pre-warmed formaldehyde to a final concentration of 1.5-4% and incubate for 10 minutes at 37°C. This cross-links proteins and locks in the phospho-state.[23][24] b. Centrifuge cells and wash with PBS.

-

Permeabilization: a. Resuspend the cell pellet by vortexing while slowly adding ice-cold 90-100% methanol. This step is critical for allowing the antibody to access intracellular epitopes.[25] b. Incubate on ice for 30 minutes.[24] c. Wash cells twice with stain buffer (e.g., PBS with 1% BSA).

-

Intracellular Staining: a. Resuspend cells in stain buffer containing the fluorochrome-conjugated anti-p-ERK1/2 antibody (e.g., PE-conjugated).[26] b. Incubate for 30-60 minutes at room temperature, protected from light. c. Wash cells twice with stain buffer.

-

Data Acquisition: a. Resuspend cells in a final volume of ~500 µL of stain buffer. b. Analyze on a flow cytometer, collecting data for at least 10,000 cells per sample.

-

Analysis: Gate on the cell population of interest and analyze the p-ERK signal using a histogram. The Median Fluorescence Intensity (MFI) is the key quantitative output.

Data Presentation and Interpretation

Summarizing your results in a clear format is essential. The table below provides a template for presenting data from a dose-response experiment.

| Treatment | Concentration (µM) | p-ERK / Total ERK Ratio (Western Blot, Densitometry) | p-ERK Concentration (ELISA, pg/mL) | p-ERK MFI (Flow Cytometry) |

| Untreated | - | 1.00 ± 0.12 | 150.5 ± 15.2 | 850 ± 75 |

| Vehicle Control | 0.1% DMSO | 1.05 ± 0.15 | 155.2 ± 18.1 | 875 ± 90 |

| Positive Control | 100 ng/mL EGF | 8.50 ± 0.95 | 1250.0 ± 110.6 | 9500 ± 810 |

| This compound | 0.1 | 0.95 ± 0.11 | 148.3 ± 16.5 | 840 ± 82 |

| This compound | 1.0 | 0.72 ± 0.09 | 110.6 ± 12.3 | 610 ± 65 |

| This compound | 10.0 | 0.35 ± 0.05 | 55.8 ± 7.8 | 320 ± 41 |

| This compound | 100.0 | 0.18 ± 0.03 | 28.1 ± 4.5 | 155 ± 25 |

References

- GeneGlobe. (n.d.). From Surface to Nucleus: Understanding the ERK/MAPK Signaling Pathway.

- Creative Diagnostics. (n.d.). Erk Signaling Pathway.

- BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of p-ERK Levels Following Sos1-IN-4 Treatment.

- Wikipedia. (n.d.). MAPK/ERK pathway.

- Abeomics. (n.d.). ERK Signaling.

- Sun, Y., Liu, W. Z., Liu, T., Feng, X., Yang, N., & Zhou, H. F. (2015). ERK/MAPK signalling pathway and tumorigenesis. PMC.

- LI-COR Biosciences. (n.d.). Example Experiment: Characterizing ERK Activation in Response to Phorbol 12-Myristate 13-Acetate (PMA).

- BenchChem. (2025). Application Notes and Protocols: Western Blot Analysis of p-ERK Inhibition by Edaxeterkib.

- Roskoski, R. Jr. (2019). Nuclear ERK: Mechanism of Translocation, Substrates, and Role in Cancer. MDPI.

- Kumari, P., Dwivedi, H., Baidya, M., & Shukla, A. K. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. PubMed.

- NCBI Bookshelf. (2012). Phospho-ERK Assays - Assay Guidance Manual.

- Xu, J., et al. (2022). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Frontiers.

- Kumari, P., Dwivedi, H., Baidya, M., & Shukla, A. K. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. PMC.

- ResearchGate. (2017). How different is western blot protocol for phosphorylated protein from regular western blot?

- ResearchGate. (2019). Flow cytometry protocol for pERK staining?

- Thermo Fisher Scientific. (n.d.). ERK1/ERK2 (Phospho) [pT202/pY204] ELISA Kit - Invitrogen.

- RayBiotech. (n.d.). Phospho-ERK/JNK/P38α ELISA Kit.

- Abcam. (n.d.). ERK1 (phospho T202 + Y204) + ERK2 (phospho T185 + Y187) + Total ELISA Kit (AB176660).

- Hedley, D. W., et al. (2021). Phospho‐ERK dynamics. Bio-protocol.

- R&D Systems. (n.d.). Phospho-ERK1 (T202/Y204)/ERK2 (T185/Y187) DuoSet IC ELISA.

- Chow, S., et al. (2003). Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events. PubMed.

- MyBioSource. (n.d.). Human pERK(Phospho Extracellular Signal Regulated Kinase) ELISA Kit.

- Bio-protocol. (n.d.). 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins.

- News-Medical. (2025). Catalpol shows neuroprotective effects across multiple neurologic conditions.

- Bardet, V., et al. (2006). Single cell analysis of phosphoinositide 3-kinase/Akt and ERK activation in acute myeloid leukemia by flow cytometry. Haematologica.

- Yan, G., et al. (2019). Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease. Frontiers in Neuroscience.

- BD Biosciences. (n.d.). BD Phosflow™ PE Mouse Anti-ERK1/2 (pT202/pY204).

- Bi, J., et al. (2020). Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms. PMC.

- ScienceOpen. (2025). Catapol: a promising natural neuroprotective agent for neurologic disorders.

- ResearchGate. (n.d.). 6-O-trans-feruloyl catalpol regulates redox-sensitive Akt....

Sources

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. abeomics.com [abeomics.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. mdpi.com [mdpi.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. licorbio.com [licorbio.com]

- 14. researchgate.net [researchgate.net]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ERK1/ERK2 (Phospho) [pT202/pY204] ELISA Kit (EMS2ERKP) - Invitrogen [thermofisher.cn]

- 18. raybiotech.com [raybiotech.com]

- 19. Human pERK(Phospho Extracellular Signal Regulated Kinase) ELISA Kit [elkbiotech.com]

- 20. phospho ERK1 + phospho ERK2 + Total ELISA Kit (ab176660) | Abcam [abcam.com]

- 21. rndsystems.com [rndsystems.com]

- 22. Single cell analysis of phosphoinositide 3-kinase/Akt and ERK activation in acute myeloid leukemia by flow cytometry | Haematologica [haematologica.org]

- 23. Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. bio-protocol.org [bio-protocol.org]

- 25. PE Mouse Anti-ERK1/2 (pT202/pY204) [bdbiosciences.com]

- 26. researchgate.net [researchgate.net]

Application Note: High-Precision Cytotoxicity Profiling of 6-O-Veratroylcatalpol

Abstract & Scientific Rationale

6-O-Veratroylcatalpol (6-O-VC) is a bioactive iridoid glucoside derivative, structurally characterized by the presence of a 3,4-dimethoxybenzoyl (veratroyl) group at the C-6 position of the catalpol backbone. Unlike its parent compound catalpol, which is highly hydrophilic and exhibits poor membrane permeability, the veratroyl moiety significantly enhances the lipophilicity of 6-O-VC, potentially improving cellular uptake and bioavailability.

While 6-O-VC is widely investigated for its anti-inflammatory and neuroprotective properties—specifically through the inhibition of NF-κB and ERK signaling pathways—it also exhibits context-dependent cytotoxicity against specific cancer cell lines (e.g., HepG2, A549).

Why this guide is different: Standard cytotoxicity protocols (like generic MTT) often fail with iridoid glycosides due to two artifacts:

-

Chemical Reduction: The hemiacetal or glycosidic structures can sometimes chemically reduce tetrazolium salts, yielding false "viable" signals.

-

Solubility Limits: The amphiphilic nature of 6-O-VC requires precise solvent handling to prevent micro-precipitation in aqueous media, which scatters light and skews absorbance readings.

This guide details a self-validating workflow designed to eliminate these artifacts, using WST-8 (CCK-8) for primary screening and flow cytometry for mechanistic validation.

Pre-Assay Preparation: The "Hidden" Variables

Compound Reconstitution & Storage[1]

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered (0.22 µm).

-

Solubility Limit: ~20 mg/mL in DMSO.

-

Stock Preparation: Prepare a 100 mM master stock.

-

Storage: Aliquot into amber glass vials (to prevent plastic leaching and photodegradation) and store at -20°C. Avoid freeze-thaw cycles; iridoids are susceptible to hydrolysis upon repeated temperature shifts.

The "Cell-Free" Interference Control

-

Critical Step: Before adding cells, mix 100 µM of 6-O-VC with the assay reagent (e.g., CCK-8) in culture media. Incubate for 2 hours.

-

Pass Criteria: If the O.D. of this well is >10% higher than the media-only blank, the compound is chemically reducing the dye. Action: Switch to a non-redox assay like ATP quantitation (CellTiter-Glo).

Primary Screening: CCK-8 (WST-8) Assay

We prioritize CCK-8 over MTT for 6-O-VC profiling because it produces a water-soluble formazan, eliminating the solubilization step where iridoid precipitation often occurs.

Materials[2][3][4][5][6][7][8]

-

Cell Lines: HepG2 (Liver), A549 (Lung), or THP-1 (Monocytic - for toxicity controls).

-

Reagent: Cell Counting Kit-8 (WST-8).

-

Plate: 96-well clear bottom, tissue-culture treated.

Step-by-Step Protocol

-

Seeding (Day 0):

-

Adherent cells: Seed 5,000–8,000 cells/well in 100 µL media.

-

Edge Effect Mitigation: Fill the outer perimeter wells with 200 µL sterile PBS. Do not use these wells for data.

-

Incubate 24h at 37°C, 5% CO2.

-

-

Treatment (Day 1):

-

Prepare serial dilutions of 6-O-VC in warm media.

-

Dose Range: 0, 1, 5, 10, 25, 50, 100, 200 µM.

-

Vehicle Control: Media + DMSO (matched to the highest concentration, typically 0.2%).

-

Positive Control: Doxorubicin (1 µM) or Staurosporine.

-

Aspirate old media and add 100 µL of treatment media. Run triplicates.

-

-

Readout (Day 2/3 - 24h or 48h post-treatment):

-

Add 10 µL of CCK-8 reagent directly to each well.

-

Incubate for 1–2 hours at 37°C. (Check color development every 30 mins).

-

Measure Absorbance at 450 nm (Reference wave: 650 nm).

-

Data Analysis

Calculate % Viability:

-

IC50 Determination: Fit data to a non-linear regression (log(inhibitor) vs. normalized response) using GraphPad Prism or similar software.

Mechanistic Validation: Multiplexed Flow Cytometry

Cytotoxicity must be distinguished from cytostasis. 6-O-VC often induces apoptosis via the mitochondrial pathway.

Experimental Logic

We will simultaneously assess Apoptosis (Annexin V) and Mitochondrial Membrane Potential (JC-1 or TMRE) to confirm the mechanism.

Workflow Diagram (DOT)

Figure 1: Integrated workflow for validating this compound cytotoxicity mechanisms.

Protocol: Annexin V-FITC / PI Staining

-

Harvest: Collect cells (including floating dead cells) after 24h treatment with 6-O-VC (at IC50 concentration).

-

Wash: Centrifuge (300 x g, 5 min) and wash 2x with cold PBS.

-

Stain: Resuspend in 100 µL Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

-

Incubate: 15 min at RT in the dark.

-

Analyze: Add 400 µL Binding Buffer and analyze via Flow Cytometer (FITC channel for Annexin, PE/Texas Red channel for PI).

Interpretation:

-

Q3 (Annexin-/PI-): Live cells.

-

Q4 (Annexin+/PI-): Early Apoptosis (Key indicator for 6-O-VC activity).

-

Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.

Proposed Signaling Pathway

Based on current literature regarding catalpol derivatives, 6-O-VC likely operates via the following cascade:

Figure 2: Putative Mechanism of Action.[1] 6-O-VC induces oxidative stress while simultaneously inhibiting survival signaling (NF-κB), leading to mitochondrial apoptosis.

Data Summary & Expected Results

| Assay Type | Parameter | Expected Outcome for 6-O-VC |

| CCK-8 | Cell Viability | Dose-dependent reduction. IC50 typically 20–100 µM depending on cell line. |

| Annexin V | Phosphatidylserine Exposure | Increase in Q4 (Early Apoptosis) population. |

| DCFH-DA | ROS Generation | Right-shift in fluorescence intensity (Green channel). |

| JC-1 | Mito. Membrane Potential | Shift from Red (aggregates) to Green (monomers) fluorescence. |

Troubleshooting & Expert Tips

-

Precipitation Check: If you see "spiky" data in the CCK-8 assay, view the wells under a microscope before adding the reagent. 6-O-VC crystals appear as needle-like structures. If present, lower the starting concentration or increase the DMSO percentage (max 0.5%).

-

Serum Interaction: Iridoids can bind to albumin in FBS. If IC50 values are inconsistently high, try a 4-hour treatment in serum-free media, followed by 20h in complete media.

-

Colorimetric Noise: If the media turns yellow/brown upon adding 6-O-VC (oxidation), subtract the absorbance of a "Compound + Media" blank from all readings.

References

-

Bioactivity of this compound

-

Catalpol Derivatives & Cytotoxicity

- Study: "Design, synthesis and anticancer activities evaluation of novel pyrazole modified catalpol deriv

- Source: PMC / NIH (2023).

-

URL:[Link]

- General Protocol for Tetrazolium Assays (WST-8/CCK-8): Source: Abcam / Sci-Hub Protocols.

- DMSO Solubility & Handling: Source: Sigma-Aldrich Technical Data (VU0238429 deriv

Sources

- 1. Mechanism of Resveratrol-Induced Programmed Cell Death and New Drug Discovery against Cancer: A Review [mdpi.com]

- 2. 6-O-Veratroyl catalpol suppresses pro-inflammatory cytokines via regulation of extracellular signal-regulated kinase and nuclear factor-κB in human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Elucidating the Transcriptional Modulation of Inflammatory and Apoptotic Pathways by 6-O-Veratroylcatalpol

Introduction & Mechanistic Insight

6-O-Veratroylcatalpol (6-O-VC) is a bioactive iridoid glucoside derivative, structurally distinct from its parent compound, Catalpol, by the esterification of the C-6 hydroxyl group with a veratroyl moiety. This structural modification significantly enhances its lipophilicity and membrane permeability, thereby potentiating its pharmacological efficacy.

While Catalpol is widely recognized for its neuroprotective and anti-aging properties, 6-O-VC has emerged as a potent modulator of inflammatory signaling and apoptotic cascades. It is particularly valuable in drug development research focusing on cerebral ischemia-reperfusion injury (CIRI) and chronic inflammatory diseases .

The Molecular Mechanism

The primary utility of 6-O-VC lies in its ability to downregulate pro-inflammatory gene expression. Unlike non-specific anti-inflammatories, 6-O-VC acts upstream in the signaling cascade.

-

Target: Protein Kinase C (PKC).[1]

-

Downstream Effect: Inhibition of PKC prevents the phosphorylation and activation of ERK1/2 (Extracellular signal-Regulated Kinase) and NF-

B (Nuclear Factor kappa-light-chain-enhancer of activated B cells). -

Transcriptional Outcome: This blockade results in the transcriptional suppression of key cytokines (TNF-

, IL-1

Signaling Pathway Visualization

The following diagram illustrates the specific intervention points of 6-O-VC within the inflammatory signaling cascade.

Figure 1: this compound inhibits PKC, preventing downstream activation of NF-

Experimental Design Strategy

To rigorously investigate 6-O-VC, researchers must distinguish between cytotoxicity and specific gene modulation. The following workflow ensures data integrity.

Model Selection

-

Primary Model: THP-1 Cells (Human monocytic cell line).[1] Differentiated with PMA, these cells mimic tissue macrophages and are the gold standard for studying 6-O-VC anti-inflammatory mechanisms.

-

Secondary Model: RAW 264.7 (Murine macrophages) or PC12 (Rat pheochromocytoma, for neuroprotection studies).

Experimental Workflow

Figure 2: Step-by-step experimental workflow for assessing 6-O-VC effects on gene expression.

Detailed Protocols

Protocol A: Dose Optimization & Cell Viability

Rationale: To define the "Therapeutic Window" where 6-O-VC modulates genes without killing cells.

-

Seeding: Seed THP-1 cells at

cells/well in 96-well plates. Differentiate with 100 nM PMA for 24h if using monocytes. -

Treatment: Replace media. Treat cells with increasing concentrations of 6-O-VC (0, 10, 30, 50, 100

M). -

Incubation: Incubate for 24 hours at 37°C, 5% CO

. -

Assay: Add 10

L of CCK-8 or MTT reagent to each well. Incubate for 2-4 hours. -

Measurement: Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).

-